REACTION_SMILES
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[CH2:18]([OH:19])[CH2:20][CH2:21][CH2:22][CH:23]=[CH2:24].[CH3:1][C:2]([CH:3]([NH:4][C:5](=[O:6])[O:7][CH2:8][CH2:9][CH2:10][CH:11]=[CH2:12])[C:13](=[O:14])[OH:15])([CH3:16])[CH3:17]>>[CH3:1][C:2]([CH:3]([NH:4][C:5](=[O:6])[O:7][CH2:8][CH2:9][CH2:10][CH2:11][CH:12]=[CH2:18])[C:13](=[O:14])[OH:15])([CH3:16])[CH3:17]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCCCO
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Name
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C=CCCCOC(=O)NC(C(=O)O)C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCCCOC(=O)NC(C(=O)O)C(C)(C)C
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Name
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C=CCCCCOC(=O)NC(C(=O)O)C(C)(C)C
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Type
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product
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Smiles
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C=CCCCCOC(=O)NC(C(=O)O)C(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |